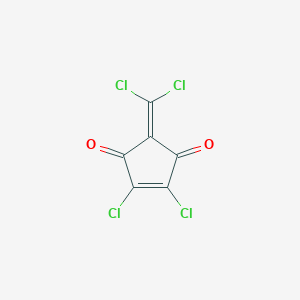
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs are organic compounds containing two carbonyl groups (C=O) within their molecular structure. These compounds are classified based on the position of the carbonyl groups, such as 1,2-diketones, 1,3-diketones, and 1,4-diketones. 2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs are found in various natural products and are known for their significant biological activities, including antioxidant and anti-cancer properties .
準備方法
Synthetic Routes and Reaction Conditions
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs can be synthesized through various methods, including:
Oxidation of Diols: This method involves the oxidation of 1,2-diols to produce α-diketones.
Claisen Condensation: This reaction involves the condensation of a ketone with an ester in the presence of a base, such as sodium alkoxide, to form 1,3-diketones.
Industrial Production Methods
Industrial production of diketones often involves large-scale oxidation processes and catalytic methods to ensure high yields and purity. For example, the aerobic oxidation of deoxybenzoins catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) with air as the sole oxidant is an efficient method for producing benzils .
化学反応の分析
Types of Reactions
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: TEMPO, iodobenzene dichloride, pyridine, and air.
Reducing Agents: Sodium borohydride and hydrogen gas in the presence of metal catalysts.
Condensation Reagents: Urea, thiourea, and aromatic amines.
Major Products Formed
Oxidation: Carboxylic acids and quinoxalines.
Reduction: Alcohols and hydrocarbons.
Condensation: Heterocycles such as imidazoles and diketimines.
科学的研究の応用
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs have a wide range of applications in scientific research, including:
作用機序
The mechanism of action of diketones involves their interaction with molecular targets and pathways within biological systems. For example, diketones can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting their antioxidant and anti-inflammatory effects . Additionally, diketones can form complexes with metal ions, which can influence their biological activity and stability .
類似化合物との比較
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs can be compared with other similar compounds, such as:
Monocarbonyl Compounds: Unlike monocarbonyl compounds, diketones contain two carbonyl groups, which significantly influence their reactivity and stability.
Keto-Acids and Keto-Esters: These compounds contain both keto and carboxyl groups, making them structurally different from diketones.
Diesters and Diacids: These compounds contain two ester or acid groups, respectively, and exhibit different chemical properties compared to diketones.
Similar Compounds
Glyoxal: The simplest 1,2-dialdehyde.
Diacetyl: The simplest 1,2-diketone.
2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs are unique due to their versatile reactivity and wide range of applications in various fields, making them valuable compounds in both scientific research and industrial applications.
特性
CAS番号 |
18964-31-3 |
|---|---|
分子式 |
C6Cl4O2 |
分子量 |
245.9 g/mol |
IUPAC名 |
4,5-dichloro-2-(dichloromethylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C6Cl4O2/c7-2-3(8)5(12)1(4(2)11)6(9)10 |
InChIキー |
YABWQIXQVBAMGN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(Cl)Cl)C1=O)Cl)Cl |
正規SMILES |
C1(=C(C(=O)C(=C(Cl)Cl)C1=O)Cl)Cl |
Key on ui other cas no. |
18964-31-3 |
同義語 |
2,3-dichloro-5-(dichloromethylidene)cyclopent-2-ene-1,4-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















